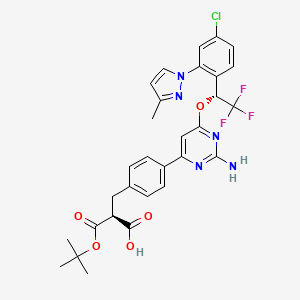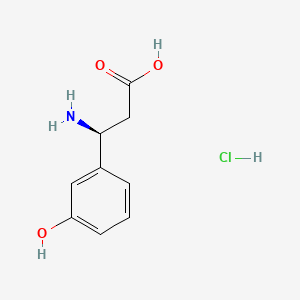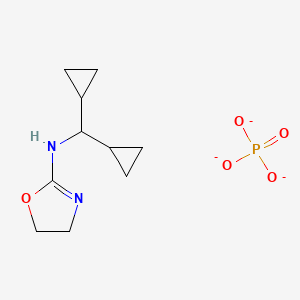
N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) is a heterocyclic organic compound It belongs to the class of oxazoles, which are characterized by a five-membered ring containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) can be achieved through several methods. One common approach involves the reaction of oxazole derivatives with dicyclopropylmethylamine under controlled conditions. The reaction typically requires a dehydrating agent such as phosphorus pentoxide (P2O5) to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated compounds.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce more saturated amine derivatives .
Scientific Research Applications
2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various oxazole derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: It is investigated for its potential as a drug candidate in treating bacterial infections and other diseases.
Mechanism of Action
The mechanism of action of 2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes. This inhibition can result in the death of bacterial cells, making the compound a potential antibiotic .
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazole: Another oxazole derivative with antimicrobial properties.
2-Aminothiazole: A similar compound with a sulfur atom in the ring, also known for its antimicrobial activity.
Uniqueness
2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) is unique due to its specific structural features, such as the dicyclopropylmethyl group, which can enhance its stability and biological activity compared to other oxazole derivatives .
Properties
Molecular Formula |
C10H16N2O5P-3 |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine;phosphate |
InChI |
InChI=1S/C10H16N2O.H3O4P/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;1-5(2,3)4/h7-9H,1-6H2,(H,11,12);(H3,1,2,3,4)/p-3 |
InChI Key |
ZJCOWRFWZOAVFY-UHFFFAOYSA-K |
Canonical SMILES |
C1CC1C(C2CC2)NC3=NCCO3.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate](/img/structure/B15060809.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B15060818.png)
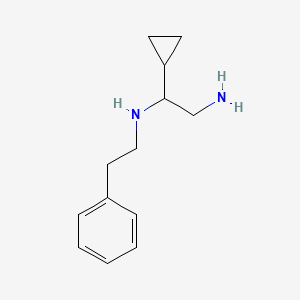
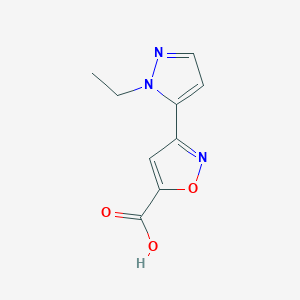
![[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B15060836.png)
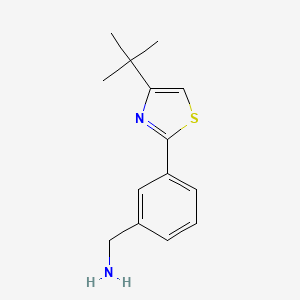


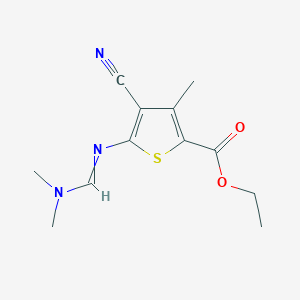
![{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea](/img/structure/B15060868.png)
![Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate](/img/structure/B15060875.png)
![Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate](/img/structure/B15060884.png)
